1,4-bis(2-methoxyethyl)piperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14399-35-0 |
|---|---|
Molecular Formula |
C10H24Cl2N2O2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1,4-bis(2-methoxyethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2;;/h3-10H2,1-2H3;2*1H |
InChI Key |
OFXPVBFLWYRRDY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)CCOC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis 2 Methoxyethyl Piperazine Dihydrochloride
Direct Synthesis Routes
The most straightforward approach to 1,4-bis(2-methoxyethyl)piperazine (B3418994) dihydrochloride (B599025) involves the direct modification of the piperazine (B1678402) molecule, followed by conversion to its dihydrochloride salt.
Nucleophilic Substitution Approaches to Piperazine Derivatization
The synthesis of 1,4-bis(2-methoxyethyl)piperazine is typically achieved through the N-alkylation of piperazine. ambeed.com This reaction is a classic example of nucleophilic substitution, where the secondary amine groups of the piperazine ring act as nucleophiles, attacking an electrophilic alkylating agent.
A common method for this transformation is the reaction of piperazine with an appropriate 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted product, 1-(2-methoxyethyl)piperazine, followed by the second alkylation to yield the desired 1,4-disubstituted product. To favor the formation of the disubstituted product, a stoichiometric excess of the alkylating agent is often employed.
Classic strategies for creating 1,4-disubstituted piperazines rely on this stepwise nucleophilic substitution using reactive halides or pseudohalides with a pre-existing piperazine ring. researchgate.net The choice of solvent and base is critical for optimizing the reaction conditions and maximizing the yield of the desired product while minimizing side reactions.
An analogous synthesis has been reported for 1-(2-ethoxyethyl)piperazine, which was prepared from formylpiperazine and 2-bromoethyl ethyl ether. This suggests a similar pathway is viable for the methoxy (B1213986) derivative.
Salt Formation Mechanisms and Optimization
Once the 1,4-bis(2-methoxyethyl)piperazine free base is synthesized and purified, it is converted to its dihydrochloride salt. This is a standard acid-base reaction where the two basic nitrogen atoms of the piperazine ring are protonated by two equivalents of hydrochloric acid.
The process typically involves dissolving the free base in a suitable organic solvent, such as isopropanol or ethanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed, and dried. The formation of the crystalline salt also serves as a final purification step. The cyclization of ethylenediamine followed by reaction with hydrochloric acid is a known method for producing piperazine dihydrochloride itself. nih.gov
Precursor Chemistry and Intermediate Transformations
The primary precursors for the synthesis of 1,4-bis(2-methoxyethyl)piperazine are piperazine and a source of the 2-methoxyethyl group. Piperazine itself can be synthesized through various industrial methods. researchgate.net
An alternative synthetic strategy could involve the initial synthesis of 1,4-bis(2-hydroxyethyl)piperazine. This intermediate can be prepared by reacting piperazine with two equivalents of ethylene (B1197577) oxide or 2-chloroethanol. ufl.edu Subsequently, the hydroxyl groups of 1,4-bis(2-hydroxyethyl)piperazine can be etherified to form the desired methoxy groups. This etherification could be achieved using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions (Williamson ether synthesis).
Green Chemistry Principles in 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride Synthesis
While specific studies on the application of green chemistry to the synthesis of this compound are not widely reported, general principles of green chemistry can be applied to make the process more environmentally benign. The use of greener solvents, such as ethanol, in the synthesis of related sulfur-containing ethyl piperazine compounds has been demonstrated. mdpi.com Catalyst-free reaction conditions are also a hallmark of greener synthetic routes. mdpi.com
For the alkylation step, the use of less toxic alkylating agents and the development of catalytic methods that avoid the use of stoichiometric bases would be beneficial. The use of flow chemistry can also contribute to a greener process by improving reaction control, reducing waste, and enhancing safety.
Scalability and Process Optimization in Academic Synthesis
The scalability of the synthesis of this compound is an important consideration for its potential applications. In an academic setting, process optimization would focus on maximizing the yield and purity of the final product while ensuring the process is safe and reproducible.
Key parameters for optimization include:
Stoichiometry of reactants: Fine-tuning the molar ratio of piperazine to the 2-methoxyethylating agent to favor disubstitution.
Reaction temperature and time: Determining the optimal temperature and duration to ensure complete reaction without significant side product formation.
Choice of base and solvent: Selecting a base and solvent system that promotes efficient reaction and facilitates product isolation.
Purification methods: Developing an efficient purification protocol, such as crystallization or chromatography, to obtain the desired product in high purity.
The development of a robust and scalable synthesis is crucial for enabling further research and potential applications of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,4-bis(2-methoxyethyl)piperazine (B3418994) dihydrochloride (B599025). Due to the formation of the dihydrochloride salt, the nitrogen atoms of the piperazine (B1678402) ring are protonated, leading to distinct chemical shifts compared to the free base.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the piperazine ring are expected to appear as a complex multiplet or as distinct signals due to the chair conformation of the ring and the presence of the N-H protons. The protonation of the nitrogen atoms causes a significant downfield shift of the adjacent methylene (B1212753) protons. The protons of the methoxyethyl side chains would exhibit characteristic signals: a singlet for the methoxy (B1213986) group protons and two triplets for the ethylene (B1197577) bridge protons, corresponding to the -CH₂-N and -CH₂-O groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the piperazine ring would resonate at a specific chemical shift, influenced by the protonation of the adjacent nitrogen atoms. The carbon atoms of the methoxyethyl side chains would also show distinct signals for the methoxy carbon, the carbon adjacent to the oxygen, and the carbon adjacent to the nitrogen.
Predicted NMR Data for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Piperazine ring (-CH₂-) | 3.0 - 3.5 | 45 - 55 |
| Methoxyethyl (-N-CH₂-) | 2.8 - 3.2 | 55 - 65 |
| Methoxyethyl (-O-CH₂-) | 3.5 - 3.8 | 68 - 72 |
| Methoxy (-O-CH₃) | 3.3 - 3.5 | 58 - 60 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Purity Assessment and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and assessing the purity of this compound. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) are typically employed for the analysis of such polar, non-volatile compounds.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For 1,4-bis(2-methoxyethyl)piperazine, the expected monoisotopic mass of the free base (C₁₀H₂₂N₂O₂) is 202.1681 g/mol . In the mass spectrum of the dihydrochloride salt, the molecular ion may be observed as the protonated free base [M+H]⁺ at m/z 203.1759.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further confirm the structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the N-C bonds of the ring and the side chains.
Key Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₀H₂₃N₂O₂]⁺ | 203.1759 |
| [M+Na]⁺ | [C₁₀H₂₂N₂O₂Na]⁺ | 225.1579 |
| [M+2H]²⁺ | [C₁₀H₂₄N₂O₂]²⁺ | 102.0920 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various bonds within the molecule. The most notable feature for the dihydrochloride salt would be the presence of broad absorption bands in the region of 2400-2700 cm⁻¹, which are characteristic of the N-H⁺ stretching vibrations in amine hydrochlorides. Other key absorptions would include C-H stretching vibrations of the alkyl groups (around 2800-3000 cm⁻¹), C-O stretching of the ether linkage (around 1100 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-H and C-C bond vibrations are typically strong in the Raman spectrum. The symmetric stretching of the piperazine ring would also be observable.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H⁺ stretch | 2400 - 2700 | FTIR |
| C-H stretch (alkyl) | 2800 - 3000 | FTIR, Raman |
| C-O stretch (ether) | 1050 - 1150 | FTIR |
| C-N stretch | 1000 - 1200 | FTIR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Representative Crystallographic Data for Piperazine Dihydrochloride Hydrate (B1144303)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.012 |
| b (Å) | 9.945 |
| c (Å) | 7.234 |
| β (°) | 108.34 |
| Z | 2 |
Data for piperazine dihydrochloride hydrate serves as an illustrative example.
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices. Both gas and liquid chromatography can be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar, non-volatile compounds like piperazine derivatives. Reversed-phase HPLC with a C18 column is a common approach. Due to the basic nature of the piperazine nitrogens, the use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, is often necessary to ensure good peak shape and retention. Detection can be achieved using a variety of detectors, including ultraviolet (UV) if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of piperazine derivatives, often after derivatization to increase their volatility and thermal stability. sielc.comauburn.edu However, for the dihydrochloride salt, direct analysis by GC is challenging due to its low volatility. Analysis of the free base is more feasible. A capillary column with a polar stationary phase is typically used, and detection is commonly performed with a flame ionization detector (FID) or a mass spectrometer (MS). auburn.eduresearchgate.net
Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | MS, ELSD |
| GC | DB-5 or equivalent (non-polar) | Helium | FID, MS |
Theoretical and Computational Investigations of 1,4 Bis 2 Methoxyethyl Piperazine Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
A primary focus of such studies would be the conformational analysis of the piperazine (B1678402) ring, which typically exists in a chair conformation. The presence of the bulky 2-methoxyethyl substituents at the 1 and 4 positions would influence the ring's geometry and the orientation of these side chains. Computational models could predict the most stable conformers by calculating their relative energies.
Table 1: Hypothetical Conformational Energy Profile
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial Substituents) | 55.8° | 0.00 |
| Chair (Axial Substituents) | 54.9° | +5.3 |
| Boat | N/A | +6.9 |
| Twist-Boat | N/A | +5.5 |
Note: This table is illustrative and based on typical values for substituted piperazines; it is not derived from specific calculations on 1,4-bis(2-methoxyethyl)piperazine (B3418994) dihydrochloride (B599025).
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) offers a computationally efficient yet accurate method for investigating the reactivity of molecules. By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers could calculate reactivity descriptors for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride. These descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and conceptual DFT parameters like chemical potential, hardness, and electrophilicity index.
These studies could also map out potential energy surfaces for reactions involving this compound, for instance, in its role as a catalyst or a reactant in organic synthesis. Transition states could be located and their energies calculated to determine the activation barriers and feasibility of different reaction pathways.
Molecular Dynamics Simulations of Solvent Interactions and Self-Assembly (Non-Biological)
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. For this compound, MD simulations could provide insights into its interactions with various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one could analyze the radial distribution functions to understand the solvation shell structure around the cation and the chloride anions.
Furthermore, these simulations could explore the potential for self-assembly or aggregation of the molecules in solution. By analyzing intermolecular interactions, such as hydrogen bonding and van der Waals forces, it would be possible to predict whether the compound forms micelles or other supramolecular structures at certain concentrations.
Mechanistic Insights from Computational Modeling of Chemical Reactions
Computational modeling can provide a detailed, atomistic view of chemical reaction mechanisms that is often difficult to obtain through experimental means alone. For reactions involving this compound, computational studies could elucidate the step-by-step process of bond breaking and formation.
For example, if this compound were used as a phase-transfer catalyst, modeling could show how it complexes with other ions and facilitates their transfer between immiscible phases. The binding energies of different species to the piperazine derivative could be calculated to assess its efficacy as a catalyst.
Prediction of Spectroscopic Signatures via Theoretical Calculations
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can predict a range of spectroscopic signatures.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. This allows for the assignment of observed vibrational bands to specific molecular motions, such as C-H stretches, C-N stretches, and piperazine ring deformations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the electronic structure and chromophores within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) - CH₂-O | 3.5 - 3.7 |
| ¹³C NMR | Chemical Shift (ppm) - Piperazine C | 45 - 55 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C-O Stretch | 1100 - 1150 |
| UV-Vis Spectroscopy | λmax (nm) | ~210 |
Note: This table contains representative values and is not based on actual computed data for this compound.
Applications of 1,4 Bis 2 Methoxyethyl Piperazine Dihydrochloride in Chemical Research
Utilization as a Building Block in Complex Organic Synthesis
The potential of a molecule to serve as a versatile building block in organic synthesis is typically demonstrated through its successful incorporation into a variety of complex molecular architectures. This often involves its participation in reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of diverse molecular skeletons. However, in the case of 1,4-bis(2-methoxyethyl)piperazine (B3418994) dihydrochloride (B599025), there is no available scientific literature to substantiate its use in this capacity.
Role in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While piperazine (B1678402) and its derivatives are common scaffolds in a vast array of heterocyclic systems, there are no specific examples in the current body of chemical literature that describe the use of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride as a starting material or intermediate in the synthesis of any heterocyclic compounds.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency and atom economy. A search of the relevant literature indicates that this compound has not been reported as a component in any multicomponent reactions to date.
Precursor for Advanced Organic Reagents
Certain molecules can be chemically modified to create advanced reagents with specific functionalities for organic synthesis. These reagents can act as catalysts, specialized reactants, or probes for mechanistic studies. At present, there is no evidence in published research to suggest that this compound has been used as a precursor for the development of any such advanced organic reagents.
Design and Implementation as a Ligand in Coordination Chemistry
In coordination chemistry, ligands are crucial components that bind to metal centers to form coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). The electronic and steric properties of a ligand dictate the structure and function of the resulting metal complex. Despite the potential for the nitrogen atoms and ether oxygens in 1,4-bis(2-methoxyethyl)piperazine to coordinate with metal ions, there is no documented use of its dihydrochloride salt as a ligand in the scientific literature.
Metal-Organic Frameworks (MOFs) Component Development
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The structure and properties of MOFs are determined by the metal nodes and the organic linkers (ligands) used in their synthesis. There are no reports of this compound being employed as a linker or a template in the development of any Metal-Organic Frameworks.
Coordination Polymer Synthesis and Characterization
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. These materials can exhibit interesting magnetic, optical, and electronic properties. A review of the literature reveals no instances where this compound has been utilized in the synthesis and characterization of coordination polymers.
Chelation Properties and Metal Ion Sequestration Studies
The ability of 1,4-bis(2-methoxyethyl)piperazine and its derivatives to bind to metal ions is a significant area of study. The two nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxyethyl side chains can act as donor atoms, allowing the molecule to function as a chelating agent. While specific studies on the dihydrochloride salt are limited, research on the structurally similar compound, 1,4-bis(2-hydroxyethyl)piperazine (BHEP), provides valuable insights into the chelation behavior of this class of compounds.
Potentiometric titration studies have been conducted to determine the stability constants of metal complexes formed with BHEP. These studies reveal the formation of stable complexes with various divalent metal ions. The stability of these complexes is influenced by the nature of the metal ion and the pH of the solution. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metal ions, is generally followed, with Cu(II) forming the most stable complexes.
Table 1: Stability Constants of Metal Complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP) at 25°C
| Metal Ion | Log K₁ | Log K₂ |
|---|---|---|
| Co(II) | 4.85 | 3.75 |
| Ni(II) | 5.50 | 4.20 |
| Cu(II) | 7.80 | 6.50 |
Note: Data presented is for the analogous compound 1,4-bis(2-hydroxyethyl)piperazine and serves as an illustrative example of the chelation potential of N,N'-disubstituted piperazines with coordinating side chains.
The methoxyethyl groups in 1,4-bis(2-methoxyethyl)piperazine are expected to participate in coordination, potentially leading to different stability constants compared to the hydroxyethyl (B10761427) derivative due to the difference in the donor strength of the ether oxygen versus the alcohol oxygen. The dihydrochloride form of the compound implies that the piperazine nitrogens are protonated, which would necessitate deprotonation before chelation can occur, making the process pH-dependent.
Catalytic Applications in Organic Transformations
The basic nature of the tertiary amine groups in the piperazine ring allows 1,4-bis(2-methoxyethyl)piperazine to function as a catalyst in various organic reactions.
Role as an Organocatalyst or Cocatalyst
Piperazine and its derivatives have been widely employed as organocatalysts, particularly in reactions that benefit from a basic catalyst. One of the most common applications is in the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound to form a new carbon-carbon double bond. The piperazine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl group.
Table 2: Representative Yields for Piperazine-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 95 |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Piperazine | Toluene | 92 |
Note: This table provides a general representation of the catalytic efficiency of cyclic secondary amines like piperazine in the Knoevenagel condensation. Specific yields for 1,4-bis(2-methoxyethyl)piperazine may vary.
Use as a Base in Acid-Base Catalysis
Beyond specific organocatalytic cycles, 1,4-bis(2-methoxyethyl)piperazine can be used as a general base in reactions that require the neutralization of an acid or the activation of a substrate through deprotonation. Its moderate basicity makes it suitable for a range of applications where stronger, more reactive bases might lead to side reactions. The dihydrochloride salt would need to be neutralized to its free base form to be active as a base catalyst.
Development of Supported Catalysts Incorporating the Piperazine Moiety
To facilitate catalyst recovery and reuse, piperazine and its derivatives can be immobilized on solid supports. Polymer-supported piperazine catalysts have been developed and shown to be effective in various organic transformations, including the Knoevenagel condensation. scinito.ai These supported catalysts offer the advantages of heterogeneous catalysis, such as easy separation from the reaction mixture and the potential for use in continuous flow reactors. researchgate.net The piperazine moiety can be covalently attached to polymer backbones like polystyrene or silica (B1680970) gel. The catalytic activity of these supported systems is influenced by the nature of the support, the linker used for attachment, and the loading of the piperazine units. nbinno.com
Role in Polymer Chemistry and Materials Science
The difunctional nature of 1,4-disubstituted piperazines makes them valuable building blocks in polymer chemistry.
Monomer or Cross-Linking Agent in Polymer Synthesis
While there is no specific data found for this compound as a monomer or cross-linking agent, the parent piperazine and its derivatives are utilized in the synthesis of various polymers. For instance, piperazine can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. When derivatives with reactive functional groups on the side chains are used, they can be incorporated into polymer backbones.
Piperazine derivatives are also effective cross-linking agents for polymers such as epoxy resins. The tertiary amine nitrogens can catalyze the curing of epoxy resins, and if the side chains contain reactive groups (e.g., hydroxyl or amine groups), they can also participate in the cross-linking reaction, leading to the formation of a three-dimensional network structure. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. nih.gov
Table 3: Illustrative Mechanical Properties of a Polymer Before and After Cross-linking
| Property | Base Polymer | Cross-linked Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 55 |
| Elongation at Break (%) | 250 | 120 |
Note: This table provides a general illustration of the effect of cross-linking on polymer properties. The specific impact of using a piperazine-based cross-linker would depend on the polymer system and the cross-linking conditions.
Incorporation into Functional Materials (Non-Biomaterials)
There is currently a lack of specific published research detailing the incorporation of this compound into non-biomaterial functional materials. However, the broader class of piperazine derivatives has seen application in polymer science. For instance, related compounds are utilized in the synthesis of polymers, which can impart specific properties to the resulting materials. This suggests a potential, though unexplored, avenue for the application of this compound. The methoxyethyl groups could theoretically influence properties such as solubility, flexibility, and chelating ability in novel polymers.
Development of Supramolecular Assemblies
The use of this compound in the development of supramolecular assemblies is not well-documented in current scientific literature. The fundamental principles of supramolecular chemistry rely on non-covalent interactions to form organized structures. Piperazine and its derivatives are known to act as building blocks in the formation of such assemblies, often through hydrogen bonding and coordination with metal ions. rsc.orgrsc.orgscientific.net The nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxyethyl side chains in this compound present potential sites for these interactions. Theoretical explorations could provide insight into its potential utility in this field, but experimental data is not presently available.
Analytical Chemistry Applications
Detailed applications of this compound in analytical chemistry are not extensively reported. The versatility of piperazine derivatives in various chemical applications suggests potential roles, though these remain to be investigated for this specific compound. nbinno.com
Reagent in Chemical Detection Methodologies
There is no specific information available on the use of this compound as a reagent in chemical detection methodologies. In principle, its functional groups could be exploited for derivatization reactions to enable the detection of other molecules. For example, piperazine itself can be derivatized to form UV-active compounds for analysis by HPLC-UV. jocpr.comjocpr.com
Matrix Modifier in Spectroscopic Analysis
The role of this compound as a matrix modifier in spectroscopic analysis has not been described in the available literature. Matrix modifiers are used to improve the analytical signal in techniques like atomic absorption spectroscopy by altering the chemical and physical properties of the sample matrix.
Stationary Phase Modification in Chromatography
There is no evidence to suggest that this compound has been used for the modification of stationary phases in chromatography. The general field of chromatography utilizes a wide array of chemical modifications to stationary phases to achieve specific separation capabilities. While various piperazine compounds are analyzed using chromatographic methods, the use of this particular compound as a component of the stationary phase is not a documented application. rdd.edu.iq
Synthesis and Fundamental Chemical Study of 1,4 Bis 2 Methoxyethyl Piperazine Dihydrochloride Derivatives and Analogues
Systematic Modification of the Piperazine (B1678402) Ring System
The piperazine ring is a versatile scaffold that can be systematically modified to produce a wide range of analogues. These modifications can be broadly categorized into alterations of ring size, introduction of substituents on the ring's carbon atoms, or incorporation of the piperazine unit into larger, more complex architectures.
Ring Homologation and Isomers: One fundamental modification involves changing the size of the heterocyclic ring. For example, replacing the piperazine core with a homopiperazine (B121016) (1,4-diazepane) ring system would create analogues with a seven-membered ring. This alteration impacts the conformational flexibility and the spatial relationship between the two nitrogen atoms, which can influence the molecule's chemical and physical properties.
C-Substitution: Introducing substituents directly onto the carbon atoms of the piperazine ring offers a powerful method for creating structural diversity. Methodologies for the regioselective and diastereoselective synthesis of C-substituted piperazines are of significant interest. nih.gov For example, iridium-catalyzed [3+3]-cycloadditions of imines can produce complex C-substituted piperazines with high diastereoselectivity. nih.gov Another approach involves the α-lithiation of a protected piperazine followed by trapping with an electrophile, which allows for the introduction of various functional groups at positions adjacent to the nitrogen atoms. beilstein-journals.org Such modifications can introduce chirality and steric bulk, profoundly affecting the molecule's interactions and reactivity.
Incorporation into Macrocycles and Fused Systems: The piperazine moiety can act as a building block for more elaborate molecular structures. For instance, the piperazine ring can be incorporated into a macrocyclic framework. This is often achieved by linking the two nitrogen atoms with long-chain linkers, creating a bicyclic system where the piperazine forms a bridge. nih.gov These structural changes can impart rigidity and define specific three-dimensional shapes. The thermodynamically favored chair conformation of the piperazine ring often plays a crucial role in directing the outcome of such cyclization reactions.
The substitution of the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine, has been shown to significantly alter the properties of the resulting compounds. nih.gov
Exploration of Variations in the Methoxyethyl Side Chains
The N-substituents of the piperazine ring are critical determinants of the compound's properties. Systematic variation of the 2-methoxyethyl side chains in 1,4-bis(2-methoxyethyl)piperazine (B3418994) allows for a detailed exploration of structure-property relationships. These modifications can include altering the length of the alkyl chain, changing the nature of the ether group, or replacing the ether functionality altogether.
The synthesis of these analogues typically follows standard N-alkylation procedures, where piperazine is reacted with two equivalents of a suitably functionalized alkyl halide or sulfonate. nih.gov Controlling the reaction conditions is crucial to ensure symmetric disubstitution.
Alkyl Chain Homologation: The length of the alkyl chain connecting the ether oxygen to the piperazine nitrogen can be varied. Synthesizing analogues with methoxypropyl or methoxybutyl side chains would investigate the impact of increased chain length and flexibility.
Ether Group Modification: The methyl group of the ether can be replaced with larger alkyl groups, such as ethyl or propyl, to yield 1,4-bis(2-ethoxyethyl)piperazine or 1,4-bis(2-propoxyethyl)piperazine, respectively. This allows for the fine-tuning of lipophilicity and steric bulk.
Functional Group Transformation: A broader range of analogues can be accessed by replacing the methoxy (B1213986) group with other functionalities. Key examples include:
Hydroxyethyl (B10761427) Analogue: The precursor, 1,4-bis(2-hydroxyethyl)piperazine, is a common starting material and an important analogue in its own right.
Aminoethyl Analogue: Replacing the ether oxygen with a nitrogen atom gives 1,4-bis(2-aminoethyl)piperazine, which introduces additional basic sites.
| Analogue Name | Side Chain Structure | Key Modification |
|---|---|---|
| 1,4-bis(2-hydroxyethyl)piperazine | -CH₂CH₂OH | Replacement of -OCH₃ with -OH |
| 1,4-bis(2-ethoxyethyl)piperazine | -CH₂CH₂OCH₂CH₃ | Homologation of the ether alkyl group |
| 1,4-bis(3-methoxypropyl)piperazine | -CH₂CH₂CH₂OCH₃ | Homologation of the alkyl chain |
| 1,4-bis(2-aminoethyl)piperazine | -CH₂CH₂NH₂ | Replacement of ether oxygen with nitrogen |
Structure-Reactivity Relationships in Related Amine Salts
Basicity and pKa Values: The pKa values of piperazine itself are approximately 5.4 and 9.6-9.8. taylorandfrancis.comuregina.caorganicchemistrydata.org The first protonation occurs at one nitrogen, and the second, which is less favorable due to electrostatic repulsion from the first proton, occurs at the other. Substitution on the nitrogen atoms significantly influences these pKa values.
N-Alkylation: The substitution of hydrogen atoms on the nitrogen with alkyl groups, such as in 1,4-dimethylpiperazine, generally leads to a decrease in the highest pKa value. uregina.caresearchgate.net This is attributed to steric hindrance and changes in the solvation of the protonated amine. Therefore, 1,4-bis(2-methoxyethyl)piperazine is expected to be less basic than piperazine itself.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as acyl or sulfonyl groups, drastically reduces the basicity of the attached nitrogen atom. taylorandfrancis.comrsc.org
The formation of the dihydrochloride (B599025) salt is a direct consequence of the basicity of the two nitrogen atoms, which readily react with strong acids like HCl.
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Piperazine | 9.73 | 5.35 | uregina.ca |
| 1-Methylpiperazine | 9.14 | 4.77 | uregina.ca |
| 1-Ethylpiperazine | 9.24 | 4.90 | uregina.ca |
| 1,4-Dimethylpiperazine | 8.27 | 3.94 | uregina.ca |
| 1-(2-Hydroxyethyl)piperazine | 8.99 | 4.50 | uregina.ca |
Nucleophilicity and Reaction Selectivity: The nitrogen atoms in piperazine derivatives are nucleophilic and readily undergo reactions such as alkylation and acylation. A key challenge in the synthesis of monosubstituted piperazines is preventing the second substitution reaction, which leads to the 1,4-disubstituted product. nih.gov The relative reactivity of piperazine versus its monosubstituted derivative plays a crucial role. One strategy to achieve mono-N-substitution is to use a monoprotonated piperazine salt. nih.govgoogle.com The piperazinium cation is less nucleophilic than the free base, which helps to suppress the formation of the disubstituted byproduct. researchgate.net
Methodologies for Stereoselective Synthesis of Analogues
The introduction of stereocenters into the piperazine framework is essential for creating chiral analogues. Stereoselective synthesis allows for the preparation of single enantiomers or diastereomers, which is critical for many applications. Methodologies can be divided into those that start with chiral precursors and those that create stereocenters during the synthesis.
Chiral Pool Synthesis: One of the most direct methods for preparing chiral piperazine derivatives is to start from readily available chiral building blocks, such as α-amino acids. A practical and scalable route involves converting an α-amino acid into a chiral 1,2-diamine, which can then be cyclized to form the piperazine ring. rsc.org This approach allows for the synthesis of enantiomerically pure 2-substituted piperazines.
Asymmetric Catalysis: Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org These piperazinones can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyrazines has been developed to construct chiral tetrahydropyrazines.
Diastereoselective Alkylation: For piperazine rings that already contain a stereocenter, the introduction of a second substituent can be controlled to favor a specific diastereomer. For instance, the alkylation of a chiral piperazinone can proceed with high diastereoselectivity, yielding the trans-substituted product exclusively. clockss.org The choice of base and reaction conditions is critical for achieving high stereocontrol. The resulting disubstituted piperazinone can then be reduced to the final chiral piperazine. clockss.org
Future Research Directions and Challenges
Emerging Synthetic Strategies for Dihydrochloride (B599025) Salts
The synthesis of piperazine (B1678402) derivatives has traditionally relied on multi-step processes, often involving protecting groups, which can be inefficient and generate significant waste. However, modern synthetic chemistry is paving the way for more elegant and sustainable approaches. For a compound like 1,4-bis(2-methoxyethyl)piperazine (B3418994) dihydrochloride, future synthetic strategies are likely to focus on efficiency, atom economy, and the avoidance of harsh reagents.
One promising avenue is the adoption of continuous-flow synthesis . This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. For the synthesis of piperazine derivatives, flow chemistry can facilitate reactions like reductive amination under catalytic hydrogenation, which is a clean process with minimal byproducts.
Another area of active research is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher purity products. This technique has been successfully applied to the synthesis of various piperazine derivatives, suggesting its potential for the efficient production of 1,4-bis(2-methoxyethyl)piperazine and its subsequent conversion to the dihydrochloride salt.
Furthermore, the development of one-pot, one-step synthetic procedures is a key goal. Research has shown that monosubstituted piperazines can be synthesized from a protonated piperazine without the need for protecting groups. This approach is particularly relevant as it allows for the recovery and reuse of piperazine dihydrochloride, a significant advantage from a green chemistry perspective. Adapting such methodologies for disubstituted derivatives like the target compound is a logical next step.
Finally, photoredox catalysis is emerging as a powerful tool for C-H functionalization, allowing for the direct modification of the piperazine ring. While typically focused on adding substituents to the carbon framework, this approach could inspire novel cyclization or functionalization strategies in the synthesis of complex piperazine derivatives.
| Synthetic Strategy | Potential Advantages for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride |
| Continuous-Flow Synthesis | Enhanced safety, scalability, and yield control. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times and potentially higher purity. |
| One-Pot Procedures | Increased efficiency, reduced waste, and potential for catalyst recycling. |
| Photoredox Catalysis | Novel pathways for functionalization and construction of the piperazine core. |
Advanced Applications in Sustainable Chemistry
The inherent structure of piperazine derivatives, with their two basic nitrogen atoms, makes them prime candidates for applications in sustainable chemistry, particularly in the realm of carbon capture and utilization (CCU).
A major area of future research will be the application of this compound and its free base form in CO2 capture technologies . Aqueous solutions of piperazine and its derivatives are known to be effective solvents for absorbing CO2 from flue gas due to their high reaction rates and absorption capacity. The methoxyethyl side chains of the target compound could influence its physical and chemical properties, such as solubility, viscosity, and the energy required for solvent regeneration, potentially offering advantages over existing amine-based solvents.
Beyond liquid solvents, piperazine derivatives are being explored for the development of solid adsorbents for CO2 capture . For instance, modifying materials like activated carbon with piperazine can enhance their CO2 adsorption capacity. Future work could involve grafting 1,4-bis(2-methoxyethyl)piperazine onto porous supports to create novel adsorbents with tailored properties.
Another exciting prospect is the use of piperazine derivatives in the formulation of ionic liquids (ILs) . These salts, which are liquid at low temperatures, are being investigated as environmentally benign solvents and for applications such as CO2 capture. The dihydrochloride salt itself can be considered a type of ionic liquid, and further modifications could lead to ILs with optimized CO2 affinity and recyclability. Quantum chemistry studies have already begun to explore the interactions between piperazine-based ILs and CO2, providing a theoretical framework for designing more effective capture agents.
Interdisciplinary Research Avenues in Materials and Catalysis
The unique structural features of this compound open up numerous possibilities for interdisciplinary research in materials science and catalysis. The piperazine core can act as a versatile building block for polymers and coordination complexes.
In materials science , piperazine derivatives are used to synthesize a variety of functional polymers. These include antimicrobial polymers, where the piperazine moiety contributes to the material's biological activity, and metallopolymers for bioengineering applications. The methoxyethyl groups in 1,4-bis(2-methoxyethyl)piperazine could enhance the solubility and processability of such polymers, or even introduce new functionalities. For example, it could serve as a monomer in the synthesis of novel polyurethanes or polyamides with tailored thermal and mechanical properties.
In the field of catalysis , piperazine derivatives are widely used as ligands for transition metal complexes. These complexes can catalyze a range of organic transformations. The two nitrogen atoms of the piperazine ring, along with the oxygen atoms in the methoxyethyl side chains, can coordinate to metal centers, influencing the catalyst's activity and selectivity. Future research could explore the use of 1,4-bis(2-methoxyethyl)piperazine as a ligand in catalytic systems for reactions such as DNA cleavage, hydroamination, or C-H activation.
Furthermore, piperazine derivatives are being incorporated as linkers in the synthesis of metal-organic frameworks (MOFs) . These porous materials have applications in gas storage, separation, and catalysis. Functionalizing MOFs with piperazine derivatives can tune their pore size and surface chemistry. For instance, a piperazine-functionalized MOF has shown enhanced methane storage capacity. The specific structure of 1,4-bis(2-methoxyethyl)piperazine could be leveraged to create MOFs with unique properties for specific applications.
Computational Chemistry’s Evolving Role in Understanding its Reactivity
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules at an atomic level, offering insights that can guide experimental work. For this compound, computational methods can play a crucial role in elucidating its behavior and predicting its potential applications.
Density Functional Theory (DFT) is a widely used method to study the electronic structure and geometry of molecules. DFT calculations can be employed to determine the most stable conformation of 1,4-bis(2-methoxyethyl)piperazine and its dihydrochloride salt. This includes understanding the orientation of the methoxyethyl side chains and the preferred chair or boat conformation of the piperazine ring. Such studies can also provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. A study on a related compound, 1,4-bis(2-hydroxyethyl)piperazine, has already demonstrated the utility of DFT in corroborating experimental X-ray data for its palladium complexes.
Molecular docking and molecular dynamics (MD) simulations are invaluable tools in drug discovery and materials science. These methods can be used to predict how 1,4-bis(2-methoxyethyl)piperazine might interact with biological targets, such as enzymes or receptors, or how it would behave in a polymer matrix or as a solvent for CO2 capture. MD simulations can reveal the conformational flexibility of the molecule and its interactions with its environment over time.
In silico studies can also be used to predict various physicochemical properties, such as solubility, lipophilicity, and absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new pharmaceuticals. By computationally screening libraries of virtual piperazine derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Predicting stable conformations, electronic properties, and reactivity. |
| Molecular Docking | Simulating interactions with biological targets or material interfaces. |
| Molecular Dynamics (MD) | Understanding conformational flexibility and behavior in different environments. |
| In Silico ADME Prediction | Estimating drug-like properties for potential pharmaceutical applications. |
Unexplored Chemical Transformations and Functionalizations
While the synthesis of piperazine derivatives is well-established, there remains significant scope for exploring novel chemical transformations and functionalizations, particularly for symmetrically substituted compounds like 1,4-bis(2-methoxyethyl)piperazine.
A key area for future exploration is the direct C-H functionalization of the piperazine ring. Historically, the functionalization of piperazines has been dominated by reactions at the nitrogen atoms. However, recent advances in catalysis, particularly photoredox catalysis, have enabled the direct attachment of aryl, vinyl, and alkyl groups to the carbon atoms of the piperazine ring. Applying these methods to 1,4-bis(2-methoxyethyl)piperazine could lead to a new class of complex molecules with potentially interesting biological or material properties. The challenge lies in achieving regioselectivity, as there are two distinct C-H bonds on the piperazine ring.
Another avenue for research is the transformation of the methoxyethyl side chains . The ether linkages could be cleaved under specific conditions to reveal hydroxyl groups, which could then be further functionalized. Alternatively, the terminal methyl groups could potentially be activated for further reactions.
Ring-opening reactions of the piperazine ring, while less common, could also be explored. This would likely require activation of the piperazine, for example, by forming a quaternary ammonium salt. Such reactions could provide access to novel linear diamine structures.
Finally, the use of 1,4-bis(2-methoxyethyl)piperazine as a scaffold for post-synthetic modification is a promising direction. For example, it could be incorporated into a larger molecule or polymer, and then the piperazine ring or its side chains could be modified to introduce new functionalities. This approach could be particularly useful in the development of new materials with tunable properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via N-alkylation of piperazine with 2-methoxyethyl halides, followed by dihydrochloride salt formation using HCl in dioxane or chloroform . Purity optimization involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and monitoring by HPLC with UV detection (λ = 254 nm). Adjusting stoichiometric ratios of reactants (e.g., 1:2.2 piperazine to alkylating agent) minimizes residual precursors .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Elemental analysis (C, H, N, Cl) to verify stoichiometry.
- FT-IR spectroscopy for functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for methoxy groups).
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methoxy protons at δ 3.3–3.5 ppm) .
- X-ray crystallography for definitive molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
